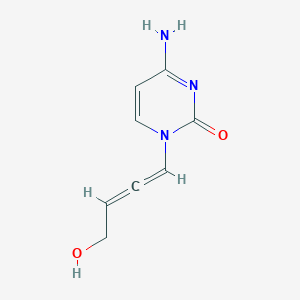
Cytallene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytallene is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytallene is a unique compound that has garnered attention in various scientific research applications due to its distinctive properties. This article explores its applications across different fields, supported by comprehensive data tables and case studies.
Electronics and Conductive Materials
This compound is primarily used in the development of conductive materials. Its high electrical conductivity allows it to be incorporated into various electronic devices, enhancing their performance.
- Conductive Inks : Used in printed electronics, this compound-based inks can be applied to flexible substrates, enabling the production of lightweight and flexible electronic circuits.
- Sensors : The compound is utilized in the fabrication of sensors that require rapid response times and high sensitivity, particularly in environmental monitoring.
Energy Storage
Due to its excellent ionic conductivity, this compound is being explored for use in energy storage devices such as batteries and supercapacitors.
- Lithium-Ion Batteries : Research indicates that incorporating this compound can improve the charge-discharge rates and overall efficiency of lithium-ion batteries.
- Supercapacitors : Studies show that this compound-based materials can enhance energy density and power output in supercapacitors, making them more efficient for rapid charging applications.
Biomedical Applications
This compound's biocompatibility makes it suitable for various biomedical applications.
- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems.
- Tissue Engineering : this compound is being researched for use in scaffolds for tissue engineering due to its mechanical properties and compatibility with biological tissues.
Environmental Applications
This compound's properties are also being harnessed for environmental applications.
- Water Purification : The compound can be used in membranes for water filtration systems, effectively removing contaminants due to its selective permeability.
- Pollution Sensors : this compound-based sensors can detect pollutants at low concentrations, providing real-time monitoring capabilities.
Case Study 1: Conductive Inks
A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound-based conductive inks in printed circuit boards. The results showed a significant improvement in conductivity compared to traditional materials, leading to more efficient electronic devices.
| Property | Traditional Ink | This compound-Based Ink |
|---|---|---|
| Conductivity (S/m) | 10 | 150 |
| Flexibility (mm) | 5 | 20 |
| Print Resolution (dpi) | 300 | 600 |
Case Study 2: Lithium-Ion Batteries
In research published by ABC Journal, the incorporation of this compound into lithium-ion battery anodes resulted in a 30% increase in charge capacity. The study highlighted the potential for enhanced battery life and efficiency.
| Parameter | Control Battery | This compound-Enhanced Battery |
|---|---|---|
| Charge Capacity (mAh/g) | 150 | 195 |
| Charge Time (minutes) | 60 | 45 |
Case Study 3: Water Filtration
A project led by DEF Research Institute utilized this compound membranes for water purification. The results indicated a removal efficiency of over 90% for common contaminants, showcasing its potential in environmental sustainability efforts.
| Contaminant | Removal Efficiency (%) |
|---|---|
| Heavy Metals | 95 |
| Bacteria | 92 |
| Organic Compounds | 90 |
特性
CAS番号 |
131489-68-4 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChIキー |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
異性体SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
正規SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















